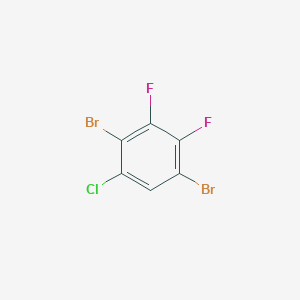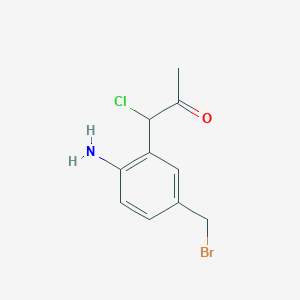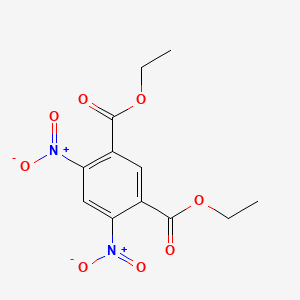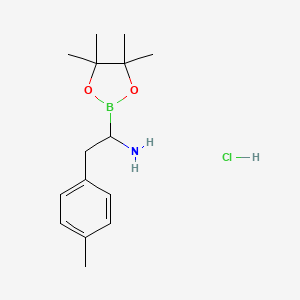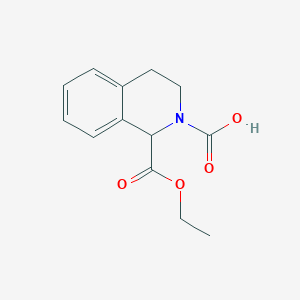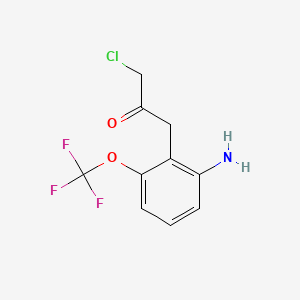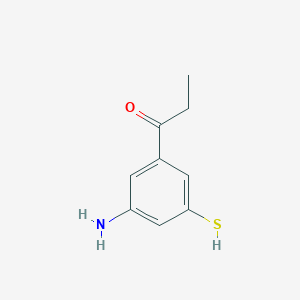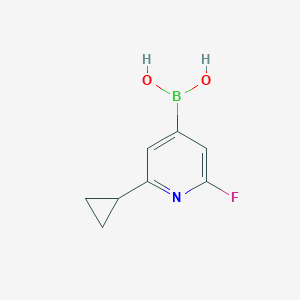
(2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C8H9BFNO2 and a molecular weight of 180.97 g/mol . This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the Miyaura borylation reaction, which uses a palladium catalyst and a boron reagent such as bis(pinacolato)diboron . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods allow for precise control over reaction conditions and can be scaled up to produce large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions: (2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid is primarily involved in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and boron reagents (e.g., bis(pinacolato)diboron).
Conditions: Mild temperatures (25-80°C), inert atmosphere (e.g., nitrogen or argon), and solvents like toluene or ethanol.
Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
(2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action for (2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate during the Suzuki-Miyaura coupling . This intermediate facilitates the transfer of the organic group from boron to palladium, leading to the formation of the desired carbon-carbon bond. The compound’s ability to form reversible covalent bonds with diols also makes it useful in biological applications, such as enzyme inhibition and molecular recognition .
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- Cyclopropylboronic acid
Comparison: (2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid is unique due to its combination of a cyclopropyl group and a fluoropyridine moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules where specific reactivity and selectivity are required .
Propiedades
Fórmula molecular |
C8H9BFNO2 |
|---|---|
Peso molecular |
180.97 g/mol |
Nombre IUPAC |
(2-cyclopropyl-6-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H9BFNO2/c10-8-4-6(9(12)13)3-7(11-8)5-1-2-5/h3-5,12-13H,1-2H2 |
Clave InChI |
NPRDYAJWZJAWQP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC(=C1)F)C2CC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


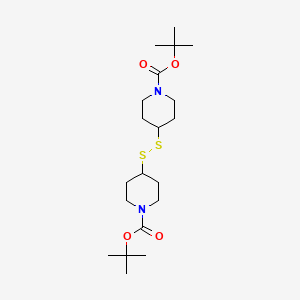
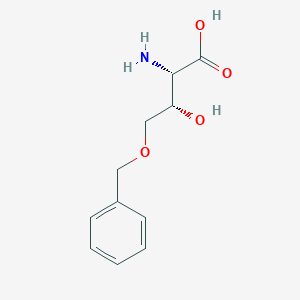
![(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14072826.png)
